6-Bromo-2,3,4-trifluorobenzonitrile
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Overview
Description
6-Bromo-2,3,4-trifluorobenzonitrile: is an organic compound with the molecular formula C7HBrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and three fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method is the direct bromination of 2,3,4-trifluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3,4-trifluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry: 6-Bromo-2,3,4-trifluorobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential lead compound for drug discovery .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4-trifluorobenzonitrile depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atom bonded to the bromine, facilitating the substitution process .
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can affect the compound’s binding affinity and specificity, potentially leading to unique biological effects .
Comparison with Similar Compounds
2,3,4-Trifluorobenzonitrile: Lacks the bromine atom, which may result in different reactivity and applications.
6-Bromo-2,4-difluorobenzonitrile: Has one less fluorine atom, which can influence its chemical properties and reactivity.
4-Bromo-2,3,6-trifluorobenzonitrile: The position of the bromine atom is different, affecting its steric and electronic properties.
Uniqueness: 6-Bromo-2,3,4-trifluorobenzonitrile is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring.
Properties
IUPAC Name |
6-bromo-2,3,4-trifluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKAOLZKNKPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C#N)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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